Antitumor Efficacy Ranking: CHA Outperforms Three Hydroxamic Acid Analogs in Direct Comparative In Vivo Study
In a head-to-head comparative study of five hydroxamic acids tested against Ehrlich ascites carcinoma (EAC) in Swiss mice, 2-chloro-N-hydroxyacetamide (CHA) ranked second only to the clinical drug hydroxyurea (HU) and outperformed three other hydroxamic acids. The antitumor activity order was established as HU > CHA > salicylhydroxamic acid (SHA) > benzohydroxamic acid (BHA) > acetohydroxamic acid (AHA), based on tumor weight reduction and survival prolongation endpoints [1]. CHA treatment also recovered deviated hematological parameters and serum alkaline phosphatase activity more effectively than SHA, BHA, or AHA [1].
| Evidence Dimension | In vivo antitumor efficacy ranking among hydroxamic acids |
|---|---|
| Target Compound Data | CHA: Ranked 2nd of 5; tumor weight reduction and longevity enhancement comparable to HU; superior hematological recovery vs. other hydroxamic acids |
| Comparator Or Baseline | HU (rank 1, clinical standard); SHA (rank 3); BHA (rank 4); AHA (rank 5, least active) |
| Quantified Difference | CHA > SHA > BHA > AHA in antitumor potency; CHA comparable to HU; CHA hematological recovery superior to all other hydroxamic acids tested |
| Conditions | Swiss albino mice inoculated with EAC cells; biochemical (lipid peroxidation, alkaline phosphatase) and hematological parameters monitored; transplantability of treated EAC cells assessed |
Why This Matters
Procurement decisions for in vivo antitumor studies should prioritize CHA over AHA, BHA, or SHA when hydroxyurea-like potency is required but with a distinct chemical scaffold enabling further derivatization.
- [1] Khanam JA, Bag SP, Sur B, Sur P. Comparative Study of Antineoplastic Activity of Some Aliphatic and Aromatic Hydroxamic Acids against Ehrlich Ascites Carcinoma (EAC) in Mice. Med J Islamic World Acad Sci. 1998;11(2):57-64. View Source
